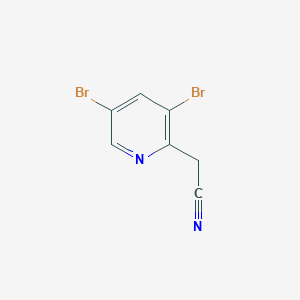

2-(3,5-Dibromo-2-pyridyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,5-dibromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCQIMFLFBTPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-2-pyridyl)acetonitrile typically involves the bromination of 2-pyridylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for 2-(3,5-Dibromo-2-pyridyl)acetonitrile may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-2-pyridyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(3,5-diamino-2-pyridyl)acetonitrile, while reduction reactions may produce 2-(3,5-dibromo-2-pyridyl)ethylamine.

Scientific Research Applications

2-(3,5-Dibromo-2-pyridyl)acetonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-2-pyridyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

(2-Chloro-3,5-dimethoxyphenyl)acetonitrile (CAS 489461-89-4)

- Structure : A phenyl ring substituted with chlorine (position 2) and methoxy groups (positions 3 and 5), with an acetonitrile group at position 2.

- Molecular Formula: C₁₀H₁₀ClNO₂; Molecular Weight: 211.64 g/mol.

Key Comparisons :

| Property | 2-(3,5-Dibromo-2-pyridyl)acetonitrile | (2-Chloro-3,5-dimethoxyphenyl)acetonitrile |

|---|---|---|

| Core Heterocycle | Pyridine (N-containing) | Phenyl (no heteroatom) |

| Substituents | 3,5-Br (EWG) | 2-Cl (EWG), 3,5-OMe (EDG) |

| Electronic Effects | Strong electron withdrawal | Mixed (Cl withdraws, OMe donates electrons) |

| HOMO/LUMO Localization | Likely on pyridine and nitrile groups | Likely on phenyl ring and nitrile |

Reactivity :

- The pyridine derivative’s bromine substituents deactivate the ring, reducing electrophilic reactivity compared to the phenyl analog, where methoxy groups activate certain positions.

- Nitrile groups in both compounds enable similar transformations (e.g., hydrolysis to carboxylic acids), but the phenyl analog’s EDG substituents may enhance nucleophilic ring reactivity .

Solubility :

- The dibromo-pyridyl compound is expected to exhibit lower water solubility due to higher lipophilicity from bromine, whereas the phenyl analog’s methoxy groups may improve polar solvent compatibility.

B. Coumarin-Based Acetonitrile Derivatives ()

- Structure : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives with fused benzene-pyrone rings.

- Key Feature : Oxygen-containing heterocycles with ketone and ether functionalities.

Comparison Highlights :

Table 1: Comparative Analysis of Key Properties

| Compound | Core Structure | Key Substituents | Reactivity Profile | Likely Applications |

|---|---|---|---|---|

| 2-(3,5-Dibromo-2-pyridyl)acetonitrile | Pyridine | 3,5-Br | Nucleophilic substitutions | Pharmaceuticals, agrochemicals |

| (2-Chloro-3,5-dimethoxyphenyl)acetonitrile | Phenyl | 2-Cl, 3,5-OMe | Electrophilic substitutions | Organic synthesis intermediates |

| Coumarin-based acetonitriles | Coumarin | 4-Me, 7-OCH₃ | Photochemical reactions | Fluorescent materials, sensors |

Biological Activity

2-(3,5-Dibromo-2-pyridyl)acetonitrile, a compound with the CAS number 1227590-62-6, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3,5-Dibromo-2-pyridyl)acetonitrile features a pyridine ring substituted with bromine atoms and a nitrile group, which may influence its reactivity and biological interactions. The presence of electron-withdrawing bromine atoms enhances its electrophilic character, potentially facilitating interactions with nucleophilic sites in biological molecules.

Mechanisms of Biological Activity

The biological activity of 2-(3,5-Dibromo-2-pyridyl)acetonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

- DNA Intercalation : The aromatic nature of the compound allows for potential intercalation into DNA, which could affect replication and transcription processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-(3,5-Dibromo-2-pyridyl)acetonitrile exhibit significant antimicrobial properties. For instance:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound 15 | 0.039 | C. albicans |

These findings suggest that the compound could be effective against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Antifungal Activity

The antifungal properties of related compounds have also been explored. For example:

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 16.69 | C. albicans |

| Compound B | 56.74 | Fusarium oxysporum |

This data highlights the effectiveness of certain derivatives in combating fungal infections .

Study on CFTR Inhibition

A notable study explored the inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) channels by compounds structurally related to 2-(3,5-Dibromo-2-pyridyl)acetonitrile. The study identified several analogs that demonstrated inhibitory potency with , suggesting that similar compounds could be developed for therapeutic use in cystic fibrosis .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of pyridine derivatives has revealed that modifications in the substituents significantly affect biological activity. For instance, the introduction of different functional groups on the pyridine ring can enhance antibacterial and antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.